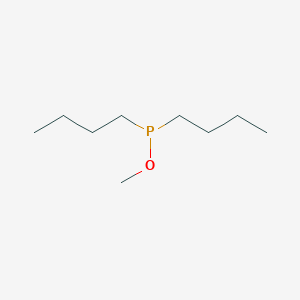
Dibutylphosphinous acid methyl ester
Description
Dibutylphosphinous acid methyl ester is an organophosphorus compound with the general structure (C₄H₉)₂P(O)OCH₃. It belongs to the class of phosphinic acid esters, characterized by a central phosphorus atom bonded to two organic substituents (butyl groups), one oxygen atom (from the P=O group), and a methoxy group (OCH₃).
Phosphinic acid esters like this are typically utilized in organic synthesis, catalysis, and materials science due to their tunable electronic and steric properties. This compound’s lipophilic butyl groups may enhance solubility in non-polar solvents, distinguishing it from aromatic or shorter-chain analogs.
Properties
CAS No. |
17383-45-8 |
|---|---|
Molecular Formula |
C9H21OP |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
dibutyl(methoxy)phosphane |
InChI |
InChI=1S/C9H21OP/c1-4-6-8-11(10-3)9-7-5-2/h4-9H2,1-3H3 |
InChI Key |
MOSGKQHVIIYOJN-UHFFFAOYSA-N |
SMILES |
CCCCP(CCCC)OC |
Canonical SMILES |
CCCCP(CCCC)OC |
Synonyms |
Dibutylphosphinous acid methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Phosphorus-Containing Esters
Electronic and Steric Effects
- Substituent Impact: Butyl Groups: The long aliphatic chains in this compound increase lipophilicity, making it suitable for reactions in non-aqueous media. In contrast, methyl diphenylphosphinate’s phenyl groups confer electron-withdrawing effects, enhancing stability in oxidative conditions . Branched vs. Linear Chains: Diisopropyl methylphosphonate’s branched isopropyl groups create significant steric hindrance, reducing reactivity toward bulky substrates. This compound’s linear butyl chains may offer a balance between solubility and moderate steric effects .
Reactivity and Stability
- Phosphinic vs. Phosphonic Esters: this compound (phosphinic acid derivative) has a P=O bond and one ester group, whereas diethylphosphonoacetic acid methyl ester (phosphonic acid derivative) contains two ester groups (P(O)(OR)₂). Phosphonates generally exhibit greater hydrolytic stability due to the additional electron-withdrawing ester group .
- Conformational Flexibility : Studies on dimethylphosphinic acid methyl ester () using IR spectroscopy revealed that smaller substituents allow rapid conformational interconversion . Larger substituents (e.g., butyl) likely restrict rotation, affecting binding affinity in catalytic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


